2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
Description
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one (CAS: 237384-61-1) is a halogenated acetophenone derivative with the molecular formula C₁₀H₁₀O₃ClBr and a molecular weight of 293.54 g/mol . It is characterized by a 2-chloro substituent and 4,5-dimethoxy groups on the aromatic ring, coupled with a brominated acetyl moiety. Its primary use is as a research chemical, particularly in the synthesis of complex organic intermediates for pharmaceuticals and natural products .
Properties
IUPAC Name |
2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEAXQQGIBFGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-chloro-4,5-dimethoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the ethanone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a versatile building block for creating new compounds .
Reactions Include:
- Substitution Reactions : The bromine or chlorine atom can be replaced by other nucleophiles like amines or thiols.
- Oxidation Reactions : The ethanone group can be oxidized to form carboxylic acids.
- Reduction Reactions : This compound can undergo reduction to yield alcohols or other derivatives.
Biology
Research into the biological activities of this compound has identified potential interactions with biomolecules. Studies suggest that it may exhibit antimicrobial and anticancer activities, making it a candidate for further pharmacological exploration .
Potential Biological Activities:
- Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Medicine
The compound is being explored for its therapeutic properties. Its unique combination of halogen substituents may enhance its binding affinity to biological targets, which is essential for drug development. Research is ongoing to evaluate its efficacy and safety in potential therapeutic applications .
Case Study 1: Anticancer Properties
A study involving structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. While specific data on this compound is limited, trends suggest potential for similar activity .
Case Study 2: Antimicrobial Activity
Research has shown that halogenated compounds often possess antimicrobial properties. In vitro studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting further investigation into its use as an antimicrobial agent is warranted .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy groups, contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one can be contextualized against related brominated acetophenones. Key differences in substituents, physicochemical properties, and applications are highlighted below:
Table 1: Comparative Analysis of Brominated Acetophenone Derivatives
Key Structural and Functional Insights
Substituent Effects on Reactivity: The 2-chloro-4,5-dimethoxy substitution in the target compound creates an electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to hydroxylated analogs like 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone . Halogen Positioning: The presence of bromine at the acetyl position (vs. bromine on the phenyl ring, as in 2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethan-1-one) reduces steric hindrance, favoring reactions at the acetyl group .
Physicochemical Properties: Solubility: The dimethoxy groups in the target compound improve solubility in polar aprotic solvents (e.g., DMSO) relative to non-polar derivatives like 2-bromo-1-(2-chlorophenyl)ethan-1-one . Molecular Weight: Higher molecular weight analogs (e.g., 338 g/mol for the dibrominated derivative) exhibit reduced volatility, impacting purification methods .
Synthetic Utility: The target compound’s chloro and methoxy groups make it a versatile precursor for pharmaceuticals, as seen in analogs like 2-bromo-1-(3-bromophenyl)ethan-1-one, which is used in norfenefrine synthesis . Fluorinated derivatives (e.g., 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-one) are prioritized in medicinal chemistry for enhanced metabolic stability .
Biological Activity
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one, with a CAS number of 237384-61-1, is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₀BrClO₃
- Molecular Weight : 293.54 g/mol
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an antitumor agent and its interaction with various biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs may exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms (like bromine and chlorine) and methoxy groups on the phenyl ring are crucial for enhancing antitumor activity. For instance, studies have shown that derivatives with electron-donating groups can improve efficacy by increasing lipophilicity and altering cellular uptake mechanisms .
Table 1: Antitumor Activity Comparison
| Compound Name | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| Compound A | 1.61 | Jurkat (Bcl-2) |
| Compound B | 1.98 | A-431 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Interference with Signaling Pathways : The compound may disrupt key signaling pathways associated with cell survival and proliferation, particularly those involving Bcl-2 family proteins .
Case Studies
Several studies have explored the biological implications of structurally related compounds:
- Study on Thiazole Derivatives :
- Antimicrobial Activity Assessment :
Q & A
Basic Research Questions
Q. What are the critical spectroscopic techniques for confirming the structure of 2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one, and how should data interpretation address potential ambiguities?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to identify substituent patterns. For example, methoxy groups at positions 4 and 5 on the phenyl ring will show distinct singlet peaks (~δ 3.8–4.0 ppm). The bromoacetophenone moiety typically exhibits a carbonyl peak at ~δ 190–200 ppm in -NMR.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 305.94 (CHBrClO), with fragmentation patterns consistent with bromine and chlorine isotopes.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) can resolve positional isomerism or crystallographic packing effects.
- Data Contradictions : If NMR signals overlap (e.g., due to dynamic effects), variable-temperature NMR or 2D-COSY experiments can resolve ambiguities.
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
- Methodological Answer :
- Key Steps :
Friedel-Crafts Acylation : Start with 2-chloro-4,5-dimethoxybenzene and acetyl chloride in the presence of AlCl. Monitor reaction progress via TLC (R ~0.5 in hexane:EtOAc 3:1).
Bromination : Treat the intermediate acetophenone with bromine in acetic acid. Use stoichiometric control to avoid over-bromination.
- Purification : Column chromatography (silica gel, gradient elution with hexane:EtOAc) removes unreacted starting materials. Recrystallization from ethanol improves purity (>95% by HPLC).
- Yield Optimization : Pre-drying reagents and solvents (e.g., molecular sieves for AlCl) minimizes side reactions. Reaction temperatures <50°C prevent decomposition of the dimethoxy groups.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromoacetophenone group in cross-coupling reactions under varying catalytic conditions?
- Methodological Answer :
- Catalytic Systems : Compare Pd(PPh), CuI/ligand systems, and photoredox catalysts for Suzuki-Miyaura or Ullmann couplings. The electron-withdrawing chloro and methoxy substituents may slow oxidative addition; thus, electron-rich ligands (e.g., XPhos) enhance Pd(0) reactivity .
- Kinetic Studies : Use in situ IR or -NMR (if fluorinated coupling partners) to track reaction progress. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to rationalize steric effects from the 2-chloro substituent.
- Contradictions : If coupling yields are low despite optimal conditions, assess bromide displacement competing with cross-coupling (e.g., via -NMR detection of byproducts).
Q. How does the steric and electronic environment of 2-chloro-4,5-dimethoxyphenyl influence the compound’s stability under photolytic or thermal stress?
- Methodological Answer :
- Stability Assays :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C based on analogs ).
- Photostability : Expose to UV light (254 nm) in a quartz reactor; monitor degradation via HPLC. Methoxy groups may act as radical scavengers, delaying decomposition.
- Mechanistic Probes : Electron Paramagnetic Resonance (EPR) detects free radicals during photolysis. Computational modeling (e.g., Gaussian) predicts HOMO-LUMO gaps to correlate with experimental stability.
Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer :
- Reproducibility Protocols : Standardize recrystallization solvents (e.g., ethanol vs. acetone) and heating rates during melting point determination.
- Polymorphism Screening : Use Differential Scanning Calorimetry (DSC) to detect polymorphic forms. Slower cooling rates during crystallization may favor thermodynamically stable forms.
- Data Reconciliation : Cross-reference with structurally similar compounds (e.g., 2-bromo-2',4'-dichloroacetophenone, mp 65–67°C ) to identify outliers caused by impurities or measurement artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
